molecular formula C11H14N4O B2604360 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-47-3

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2604360
CAS No.: 2034548-47-3
M. Wt: 218.26
InChI Key: KVMGRYXCQXCFEM-UHFFFAOYSA-N
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Description

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of biologically active molecules.

Scientific Research Applications

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidin-7(8H)-ones could involve the development of new synthesis methods and the exploration of their biological activities . These compounds have shown promise in the development of biologically active compounds, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature, the presence of a solvent like DMSO, and irradiation with specific wavelengths of light for photochemical reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives with different biological activities .

Comparison with Similar Compounds

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit certain tyrosine kinases, making it a promising candidate for further research and development.

Properties

IUPAC Name

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMGRYXCQXCFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC(=O)N(C2=NC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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